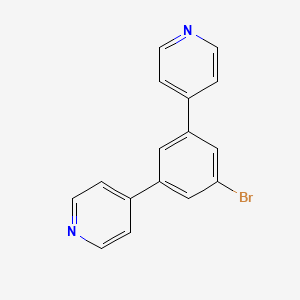
4,4'-(5-Bromo-1,3-phenylene)dipyridine
Descripción general
Descripción
4,4’-(5-Bromo-1,3-phenylene)dipyridine is an organic compound with the molecular formula C16H11BrN2. It is a derivative of dipyridine, featuring a bromine atom substituted at the 5-position of the phenylene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(5-Bromo-1,3-phenylene)dipyridine typically involves the bromination of 1,3-dipyridine followed by coupling reactions. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Types of Reactions:
Substitution Reactions: The bromine atom in 4,4’-(5-Bromo-1,3-phenylene)dipyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base such as potassium carbonate (K2CO3).
Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2), and ligands like triphenylphosphine (PPh3) are commonly used.
Major Products:
Substitution Reactions: Products include various substituted dipyridines, depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or more complex aromatic systems.
Aplicaciones Científicas De Investigación
4,4’-(5-Bromo-1,3-phenylene)dipyridine has several applications in scientific research:
Materials Science: It is used as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and catalysis.
Coordination Chemistry: The compound serves as a ligand in the formation of coordination complexes with transition metals, which are studied for their electronic, magnetic, and catalytic properties.
Organic Synthesis: It is employed in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4,4’-(5-Bromo-1,3-phenylene)dipyridine primarily involves its role as a ligand in coordination chemistry. The nitrogen atoms in the pyridine rings coordinate with metal centers, forming stable complexes. These complexes can exhibit unique electronic and catalytic properties, depending on the metal and the overall coordination environment .
Comparación Con Compuestos Similares
4,4’-Bipyridine: Lacks the bromine substitution and is a simpler ligand used in coordination chemistry.
4,4’-(5-Chloro-1,3-phenylene)dipyridine: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and properties.
4,4’-(5-Methyl-1,3-phenylene)dipyridine: Contains a methyl group instead of bromine, affecting its steric and electronic characteristics.
Uniqueness: 4,4’-(5-Bromo-1,3-phenylene)dipyridine is unique due to the presence of the bromine atom, which can participate in specific reactions such as nucleophilic substitution and cross-coupling. This makes it a versatile intermediate in organic synthesis and coordination chemistry .
Propiedades
IUPAC Name |
4-(3-bromo-5-pyridin-4-ylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2/c17-16-10-14(12-1-5-18-6-2-12)9-15(11-16)13-3-7-19-8-4-13/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOOMBSRXIYXHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CC(=C2)Br)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















